molecular formula C15H16N4O3 B2482539 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 2176070-30-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No. B2482539
CAS RN: 2176070-30-5
M. Wt: 300.318
InChI Key: FWYMYHXPZVOHBF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide" often involves the condensation of precursors containing pyrazole, furan, and isoxazole rings. For example, derivatives of 4-(3,3-dimethyl-1-triazeno)imidazole-5-carboxamide and 3-(3,3-dimethyl-1-triazeno)pyrazole-4-carboxamide have been synthesized through reactions with 2-chlorotetrahydrofuran, showcasing the versatility of pyrazole and furan in synthesis processes (Earl & Townsend, 1979).

Molecular Structure Analysis

Molecular structure determination is crucial for understanding the behavior and reactivity of chemical compounds. X-ray crystallography, NMR spectroscopy, and computational methods are commonly employed for this purpose. For instance, the structure of pyrazole and isoxazole derivatives has been elucidated through spectroscopic methods and crystal structure analysis, highlighting the importance of these techniques in confirming molecular arrangements (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazole, furan, and isoxazole rings are known for their reactivity towards various chemical agents, leading to a wide range of transformations. These reactions are essential for the synthesis of diverse derivatives with potential biological activities. For example, the reactivity of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea under specific conditions has been studied, revealing complex reaction mechanisms and the formation of novel compounds (Ledenyova et al., 2018).

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. These properties are crucial for predicting the compound's behavior in different environments and for its application in various fields. The study of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine provides insight into the synthesis and structural characterization, including NMR and IR spectroscopy, which are valuable for understanding the physical properties of related compounds (Ozerova et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are directly influenced by the molecular structure of the compound. Studies on the synthesis and chemical transformations of pyrazole, furan, and isoxazole derivatives shed light on their chemical behavior and potential applications. For instance, the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition demonstrates the chemical versatility of these moieties (Rahmouni et al., 2014).

Scientific Research Applications

Synthesis and Biological Activity

Research has shown that derivatives of furan and pyrazole, which are structural components of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide, have been synthesized and tested for various biological activities. For instance, furanyl and pyranyl derivatives have been evaluated for antileukemic activity, indicating the potential use of such compounds in cancer research and treatment (Earl & Townsend, 1979).

Chemical Reactions and Mechanisms

The compound's structure, containing furan and pyrazole rings, allows for diverse chemical reactions. Studies have explored the decarboxylative fluorination of heteroaromatic carboxylic acids, including furan and pyrazole derivatives, which is crucial for synthesizing fluorinated organic compounds with potential applications in medicinal chemistry and material science (Yuan, Yao, & Tang, 2017).

Antimicrobial and Anticancer Properties

The structural motifs present in N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl)isoxazole-5-carboxamide have been linked to antimicrobial and anticancer properties. Research on similar compounds has demonstrated significant antimicrobial activity against various microorganisms, highlighting their potential in developing new antimicrobial agents. Additionally, certain derivatives have shown cytotoxic activity against cancer cell lines, suggesting their application in cancer therapy (Zaki, Al-Gendey, & Abdelhamid, 2018).

Chemical Synthesis and Characterization

The synthesis and characterization of compounds containing furan and pyrazole units are critical for understanding their chemical properties and potential applications. Studies have detailed the synthesis routes and characterized these compounds using various spectroscopic and analytical techniques, providing insights into their structural and electronic properties (Singh, Rawat, & Sahu, 2014).

properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)-2-(furan-2-yl)ethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O3/c1-10-8-11(2)19(18-10)12(13-4-3-7-21-13)9-16-15(20)14-5-6-17-22-14/h3-8,12H,9H2,1-2H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYMYHXPZVOHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(CNC(=O)C2=CC=NO2)C3=CC=CO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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